5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrroloquinoxaline core, which is a type of heterocyclic compound . Attached to this core is a 2-chloro-6-fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrroloquinoxaline core, followed by the attachment of the 2-chloro-6-fluorobenzyl group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoxaline core would likely contribute to the rigidity of the molecule, while the 2-chloro-6-fluorobenzyl group could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the alcohol group in the 2-chloro-6-fluorobenzyl part of the molecule could potentially undergo reactions such as dehydration to form alkenes or conversion to alkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine and chlorine atoms could potentially influence its polarity and solubility .Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
- The structural parameters, spectroscopic characterization, and electronic interactions of compounds similar to 5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile have been studied using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies assist in understanding the biological potentials and corrosion inhibition properties of such compounds (Wazzan et al., 2016).
Synthesis and Functionalization
- A method for the synthesis of highly functionalized derivatives, closely related to the chemical structure , has been developed. This includes base-induced ring transformation, showcasing the versatility in creating diverse structures for potential applications in pharmaceuticals and organic synthesis (Pratap & Ram, 2007).
Photovoltaic Properties and Device Fabrication
- Compounds with structures akin to this compound have been used in organic–inorganic photodiode fabrication, indicating potential applications in solar energy and electronic devices. The photovoltaic properties of these compounds, such as charge distribution and light absorption characteristics, have been explored (Zeyada et al., 2016).
Structural and Optical Properties
- The structural and optical properties of thin films made from compounds structurally related to the target compound have been investigated. These studies include absorption parameters and electron transition analysis, which are crucial for applications in materials science and optoelectronics (Zeyada et al., 2016).
Cytotoxic Activities
- Similar quinoxaline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds in the development of new anticancer therapies (Reddy et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c20-14-3-1-4-15(21)13(14)11-24-18-9-12(10-22)6-7-16(18)23-8-2-5-17(23)19(24)25/h1,3-4,6-7,9,17H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXQPTYRVJDHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.